![molecular formula C21H22Cl2N6O B11179777 2-[(3,5-Dichlorophenyl)amino]-4'-methyl-2'-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5'-bipyrimidin]-6-one](/img/structure/B11179777.png)
2-[(3,5-Dichlorophenyl)amino]-4'-methyl-2'-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5'-bipyrimidin]-6-one
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Overview
Description
2-[(3,5-Dichlorophenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one is a complex organic compound known for its diverse applications in various fields of science. This compound features a bipyrimidine core with multiple functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dichlorophenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of aminobenzene derivatives, followed by coupling reactions to introduce the piperidine and bipyrimidine moieties .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and coupling reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dichlorophenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Common in modifying the bipyrimidine core or the piperidine ring.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products depend on the specific reactions performed. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[(3,5-Dichlorophenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(3,5-Dichlorophenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction is often mediated by the functional groups present on the molecule, which facilitate binding to the target sites .
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-1,2,4-triazole: Another compound with a similar bipyrimidine core but different functional groups.
Indole Derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
What sets 2-[(3,5-Dichlorophenyl)amino]-4’-methyl-2’-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one apart is its unique combination of functional groups and its versatile reactivity. This makes it a valuable compound for various applications, from chemical synthesis to biological research .
Properties
Molecular Formula |
C21H22Cl2N6O |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
2-(3,5-dichloroanilino)-4-[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H22Cl2N6O/c1-12-3-5-29(6-4-12)21-24-11-17(13(2)25-21)18-10-19(30)28-20(27-18)26-16-8-14(22)7-15(23)9-16/h7-12H,3-6H2,1-2H3,(H2,26,27,28,30) |
InChI Key |
MDULVTHDYOCKQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)NC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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